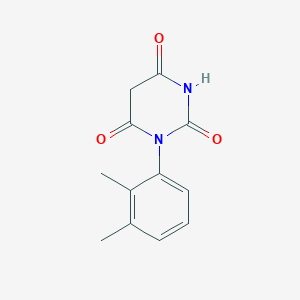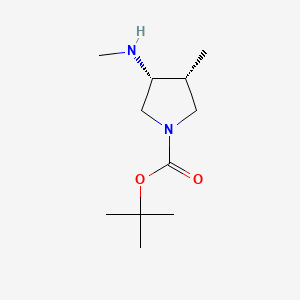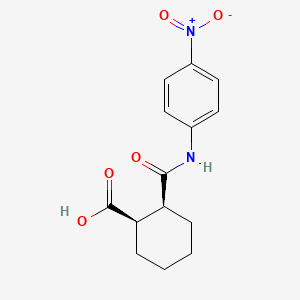![molecular formula C12H13N3S B14910270 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine](/img/structure/B14910270.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (-HC=N-). This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-aminothiazole. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-oxide, while reduction may produce N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine.
Applications De Recherche Scientifique
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine involves its interaction with biological targets, such as enzymes and receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Dimethylamino)benzylidene]-4-hydroxybenzohydrazide: This compound shares a similar structure but has a hydroxyl group instead of a thiazole ring.
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione: This compound has a similar benzylidene group but differs in the presence of a diketone moiety.
Uniqueness
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H13N3S |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(E)-1,3-thiazol-2-yliminomethyl]aniline |
InChI |
InChI=1S/C12H13N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-9H,1-2H3/b14-9+ |
Clé InChI |
ATZLMYHAZSBNPO-NTEUORMPSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/C2=NC=CS2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-dichlorophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14910195.png)

![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)


![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)




![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)

